molecular formula C13H11NO2S B6389318 4-(3-Methylthiophenyl)picolinic acid CAS No. 1261922-43-3

4-(3-Methylthiophenyl)picolinic acid

Cat. No.: B6389318
CAS No.: 1261922-43-3
M. Wt: 245.30 g/mol
InChI Key: NAPNSYGGQHJZCF-UHFFFAOYSA-N
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Description

4-(3-Methylthiophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core with a 3-methylthiophenyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The general procedure involves the reaction of 4-bromopicolinic acid with 3-methylthiophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of solvent, catalyst, and reaction conditions can be optimized to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(3-Methylthiophenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophenyl)picolinic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, including those involved in metal ion transport and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

4-(3-Methylthiophenyl)picolinic acid is unique due to the presence of the 3-methylthiophenyl substituent, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(3-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPNSYGGQHJZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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